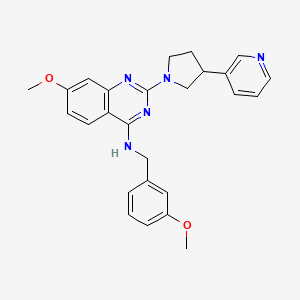![molecular formula C13H11BrN2O3S B15073728 N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide is a Schiff base compound derived from the condensation of 5-bromosalicylaldehyde and sulfamethoxazole . This compound has garnered interest due to its potential pharmacological properties, including antibacterial and antifungal activities .
Méthodes De Préparation
The synthesis of N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide typically involves an equimolar reaction between 5-bromosalicylaldehyde and sulfamethoxazole . The reaction is carried out in solvents such as dioxane, DMF, or DMSO, and the product is stable to air and moisture . The compound can be recrystallized from ethanol to obtain suitable single crystals for structural analysis .
Analyse Des Réactions Chimiques
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the bromine and hydroxyl positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits antibacterial and antifungal properties, making it a candidate for antimicrobial agents.
Industry: Can be used in the synthesis of other bioactive compounds and materials.
Mécanisme D'action
The mechanism of action of N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with microbial enzymes and proteins. The compound forms complexes with metal ions, which can inhibit the activity of essential enzymes in bacteria and fungi, leading to their death . The molecular targets include bacterial cell wall synthesis enzymes and fungal cell membrane components .
Comparaison Avec Des Composés Similaires
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide is unique due to its specific structure and the presence of both bromine and sulfonamide groups. Similar compounds include:
N-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide: Similar structure but with chlorine instead of bromine.
N-[(5-methyl-2-hydroxyphenyl)methylideneamino]benzenesulfonamide: Similar structure but with a methyl group instead of bromine.
N-[(5-nitro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide: Similar structure but with a nitro group instead of bromine.
These compounds share similar pharmacological properties but differ in their reactivity and specific applications due to the different substituents on the phenyl ring .
Propriétés
Formule moléculaire |
C13H11BrN2O3S |
|---|---|
Poids moléculaire |
355.21 g/mol |
Nom IUPAC |
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11BrN2O3S/c14-11-6-7-13(17)10(8-11)9-15-16-20(18,19)12-4-2-1-3-5-12/h1-9,16-17H |
Clé InChI |
OEMCLQLAWYKPRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B15073646.png)
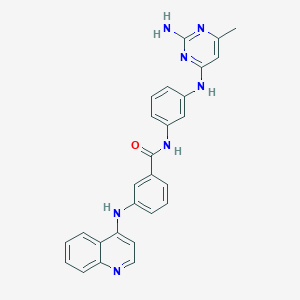
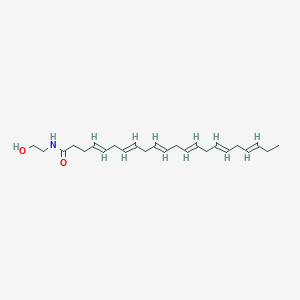

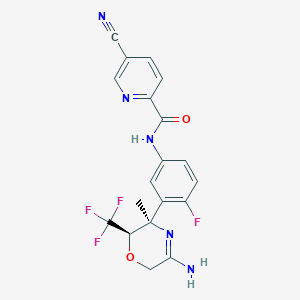
![[amino-[2-[[5-(hydroxymethyl)-1H-indol-3-yl]methylidene]hydrazinyl]methylidene]-pentylazanium](/img/structure/B15073680.png)
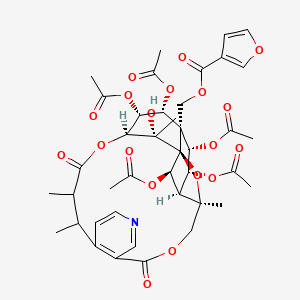
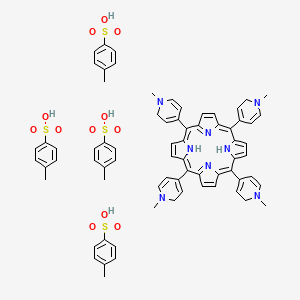

![(5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15073704.png)
![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine](/img/structure/B15073706.png)
![undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B15073720.png)
![2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B15073731.png)
